Cas no 60709-95-7 (4-(benzyloxy)-N-phenylaniline)

4-(benzyloxy)-N-phenylaniline structure
4-(benzyloxy)-N-phenylaniline structure
Product Name:4-(benzyloxy)-N-phenylaniline
CAS No:60709-95-7
MF:C19H17NO
MW:275.344384908676
CID:953379
PubChem ID:296079
Update Time:2025-04-19

4-(benzyloxy)-N-phenylaniline Chemical and Physical Properties

Names and Identifiers

    • N-phenyl-4-phenylmethoxyaniline
    • (4-benzyloxy-phenyl)-phenyl-amine
    • 4-(benzyloxy)-N-phenylaniline
    • 4-benzyloxydiphenylamine
    • AB-321
    • AC1L6PL4
    • CTK5B2109
    • N-PHENYL-4-PHENYLMETHOXY-ANILINE
    • NSC165865
    • Phenyl-(4-benzyloxy)-amin
    • EN300-1705834
    • PJNPCSKARBTURZ-UHFFFAOYSA-N
    • DB-425521
    • CS-0236378
    • SCHEMBL11714868
    • 4-Benzyloxy-N-phenyl-aniline
    • AKOS024323182
    • NSC-165865
    • 60709-95-7
    • SB82000
    • N-[4-(benzyloxy)phenyl]-N-phenylamine
    • DTXSID40304473
    • A1-21534
    • AB-321/43115472
    • Inchi: 1S/C19H17NO/c1-3-7-16(8-4-1)15-21-19-13-11-18(12-14-19)20-17-9-5-2-6-10-17/h1-14,20H,15H2
    • InChI Key: PJNPCSKARBTURZ-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1C=CC(=CC=1)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 275.13111
  • Monoisotopic Mass: 275.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 443.7±28.0 °C at 760 mmHg
  • Flash Point: 183.2±13.5 °C
  • PSA: 21.26
  • LogP: 5.08220
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

4-(benzyloxy)-N-phenylaniline Security Information

4-(benzyloxy)-N-phenylaniline Pricemore >>

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